4-Amino-5-bromomethyl-2-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNONVPLJDGJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328250 | |
| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-81-2 | |
| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrimidine Derivatives in Medicinal Chemistry and Organic Synthesis
The pyrimidine (B1678525) ring system is a privileged scaffold in medicinal chemistry, a status owed to its presence in a vast number of biologically vital molecules. researchgate.net Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and folic acid. researchgate.netgsconlinepress.com This natural prevalence has inspired chemists to explore synthetic pyrimidine derivatives for a wide array of therapeutic purposes. researchgate.net
The structural versatility and specific physicochemical properties of the pyrimidine ring allow it to serve as a core for drugs targeting a wide range of biological entities. gsconlinepress.com Consequently, pyrimidine derivatives have been successfully developed as chemotherapeutic agents for numerous conditions. researchgate.net Their applications span various classes, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. gsconlinepress.commdpi.commdpi.com The synthetic accessibility of the pyrimidine core and the ease with which it can be modified make it an attractive starting point for the development of novel drugs. mdpi.comresearchgate.net
Table 1: Examples of Medicinally Significant Pyrimidine Derivatives
| Drug Name | Therapeutic Class | Mechanism of Action (Brief) |
|---|---|---|
| 5-Fluorouracil | Anticancer | An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis. researchgate.net |
| Zidovudine (AZT) | Antiviral (Anti-HIV) | A nucleoside reverse transcriptase inhibitor that terminates viral DNA chain elongation. |
| Imatinib | Anticancer | A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. |
| Rosuvastatin | Antihyperlipidemic | An HMG-CoA reductase inhibitor used to lower cholesterol. |
| Minoxidil | Antihypertensive | A vasodilator that opens potassium channels. |
| Amprolium | Coccidiostatic | A thiamine antagonist used in veterinary medicine. nih.gov |
This table provides illustrative examples and is not exhaustive.
Role of 4 Amino 5 Bromomethyl 2 Methylpyrimidine As a Strategic Synthetic Intermediate
The primary significance of 4-Amino-5-bromomethyl-2-methylpyrimidine lies in its role as a versatile precursor in organic synthesis. Its chemical architecture is ideal for constructing more elaborate molecules due to its distinct reactive sites. The bromomethyl group (-CH₂Br) at the 5-position is particularly important, as the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reacting it with different nucleophiles.
This reactivity is famously exploited in the synthesis of thiamine (B1217682) (Vitamin B1). In a key step, this compound (or its hydrobromide salt) is condensed with the thiazole (B1198619) moiety, specifically 5-(2-hydroxyethyl)-4-methylthiazole. gla.ac.uknih.gov The nitrogen atom of the thiazole ring acts as a nucleophile, displacing the bromide to form the methylene (B1212753) bridge that connects the pyrimidine (B1678525) and thiazole rings, thus creating the complete thiamine structure. nih.gov
Beyond thiamine, this intermediate is used to create thiamine antagonists, which are molecules that interfere with thiamine's biological function and are valuable as research tools and therapeutic agents. For instance, the synthesis of pyrithiamine (B133093) involves the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with this compound hydrobromide. nih.gov Similarly, it is a precursor in the synthesis of (4-amino-2-methyl-5-pyrimidinylmethyl)thioacetic acid and has been used in the preparation of ¹¹C-labeled thiamine for use in Positron Emission Tomography (PET) imaging studies. google.comresearchgate.net
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₈BrN₃ |
| Appearance | Often handled as its hydrobromide salt. |
| Key Reactive Groups | 4-amino group, 5-bromomethyl group. |
| Primary Synthetic Use | Electrophilic precursor for nucleophilic substitution at the bromomethyl position. |
| Solubility | Used in solvents like DMF for synthetic reactions. google.com |
Historical Context of Research on Pyrimidine Based Bioactive Molecules
Strategies for Functional Group Modification of Pyrimidine Precursors
The preparation of this compound relies on the effective transformation of precursor molecules. The choice of strategy often depends on the availability of starting materials and the desired reaction conditions.
Bromination of Hydroxymethyl Pyrimidine Derivatives
A common and direct route to this compound involves the substitution of a hydroxyl group in 4-Amino-5-hydroxymethyl-2-methylpyrimidine with a bromine atom. This transformation can be achieved using various brominating agents.
The treatment of 4-Amino-5-hydroxymethyl-2-methylpyrimidine with a concentrated aqueous solution of hydrobromic acid is a well-established method for the synthesis of the target compound, typically affording its hydrobromide salt. google.com The reaction is generally carried out by heating the pyrimidine precursor with hydrobromic acid. The high concentration of bromide ions in the solution facilitates the nucleophilic substitution of the protonated hydroxyl group.
A typical experimental protocol involves heating 4-Amino-5-hydroxymethyl-2-methylpyrimidine with 48% aqueous hydrobromic acid at elevated temperatures, for instance, 135°C for a duration of 6 to 8 hours. This process leads to the formation of this compound hydrobromide with high purity, often exceeding 95%. The reaction can be performed in various solvents, including acetic acid, water, or propionic acid, with reaction temperatures ranging from 0°C to 135°C.
Reaction Parameters for Bromination with Hydrobromic Acid
| Parameter | Value |
|---|---|
| Reagent | Hydrobromic acid (48% w/w) |
| Substrate | 4-Amino-5-hydroxymethyl-2-methylpyrimidine |
| Temperature | 0 - 135 °C |
| Reaction Time | 6 - 8 hours |
| Product | This compound hydrobromide |
| Purity | >95% |
Phosphorus tribromide (PBr₃) serves as an effective alternative reagent for the conversion of alcohols to alkyl bromides. This reagent is particularly useful as it generally provides higher yields than hydrobromic acid and mitigates the risk of carbocation rearrangements that can occur with secondary alcohols under strongly acidic conditions. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.
While specific documented examples of the reaction of PBr₃ with 4-Amino-5-hydroxymethyl-2-methylpyrimidine are not extensively detailed in readily available literature, the general reactivity of PBr₃ with primary alcohols suggests it is a viable method. The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, a phosphite (B83602) ester, which is then displaced by a bromide ion.
Halogenation via Diazotization Reactions
An alternative synthetic approach involves the diazotization of an amino group, followed by a substitution reaction. This method is particularly useful when starting from an aminomethyl-substituted pyrimidine.
The synthesis of this compound can be achieved through the diazotization of 4-Amino-5-aminomethyl-2-methylpyrimidine. This process involves treating the starting amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt intermediate. This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is replaced by a bromide ion, usually in the presence of a copper(I) bromide catalyst.
A critical factor in the success of the diazotization and subsequent bromination of 4-Amino-5-aminomethyl-2-methylpyrimidine is the concentration of halide ions in the reaction mixture. Research indicates that high concentrations of halide ions are necessary to suppress the competing solvolysis reaction, where the diazonium group is replaced by a hydroxyl group from the solvent (typically water).
The yields of the desired this compound are significantly higher than those of the corresponding chloromethyl derivative when performing this reaction. This suggests that the bromide ion is a more effective nucleophile than the chloride ion in this particular transformation. While specific quantitative data on the direct correlation between bromide ion concentration and product yield are not extensively published, the qualitative evidence strongly supports the necessity of maintaining a high bromide concentration for optimal results.
Introduction of Bromomethyl Group through Alkylation Approaches
The introduction of the bromomethyl group at the 5-position of the 4-amino-2-methylpyrimidine ring is a critical transformation in the synthesis of the target compound. This is typically accomplished through alkylation reactions, which can be broadly categorized into nucleophilic substitution and radical bromination techniques.
Nucleophilic substitution represents a common strategy for installing the bromomethyl functionality. In this approach, a suitable precursor bearing a leaving group at the 5-methyl position is treated with a bromide nucleophile. For instance, the hydrobromide salt of 4-amino-5-hydroxymethyl-2-methylpyrimidine can be converted to this compound hydrobromide. This transformation involves the protonation of the hydroxyl group, converting it into a good leaving group (water), which is then displaced by a bromide ion.
Another example involves the reaction of 4-amino-2-methyl-5-cyanopyrimidine with hydrobromic acid under controlled conditions to yield this compound. The stability of the anionic intermediate formed during nucleophilic aromatic substitution on pyrimidine rings is a key factor, with substitution being favored at the 2- and 4-positions where the negative charge can be delocalized onto the nitrogen atoms. stackexchange.comechemi.comnih.gov
The reactivity of substituted pyrimidines in nucleophilic substitution reactions is well-documented. For example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has been shown to yield the expected substitution products. rsc.org However, unexpected rearrangements and substitutions can occur, highlighting the complexity of these reactions. rsc.org
Radical bromination offers an alternative pathway for the synthesis of this compound. This method typically involves the reaction of a methyl-substituted pyrimidine with a brominating agent under conditions that promote the formation of free radicals, such as exposure to UV light. byjus.com
The mechanism proceeds through a free-radical chain reaction initiated by the homolytic cleavage of the bromine molecule into bromine radicals. byjus.com These highly reactive radicals can then abstract a hydrogen atom from the methyl group at the 5-position of the pyrimidine ring, forming a relatively stable benzylic-type radical. This radical then reacts with another molecule of bromine to furnish the desired bromomethyl product and a new bromine radical, which continues the chain reaction. youtube.comyoutube.com
Radical bromination is often selective for the most stable radical intermediate. youtube.comchemistrysteps.com In the case of 4-amino-2,5-dimethylpyrimidine, bromination would preferentially occur at the 5-methyl group due to the stabilizing effect of the adjacent aromatic ring and the amino group. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective allylic and benzylic brominations. youtube.com
Multi-Step Synthetic Pathways to this compound
The construction of this compound can also be accomplished through multi-step synthetic sequences that build the pyrimidine ring from acyclic precursors. These pathways offer flexibility in introducing the required substituents at specific positions.
One documented multi-step synthesis starts from 3-methoxypropionitrile (B90507) and ethyl formate (B1220265). google.com The key steps in this pathway are:
Step 1: Formylation 3-methoxypropionitrile reacts with ethyl formate in the presence of a base like sodium methoxide (B1231860) to yield a formylated intermediate sodium salt. google.com
Step 2: Methylation The intermediate sodium salt is then reacted with dimethyl sulfate (B86663) to introduce a methyl group. google.com
Step 3: Condensation The methylated intermediate undergoes condensation with acetamidine (B91507) hydrochloride to form the pyrimidine ring, resulting in an intermediate compound. google.com
Step 4: Bromination The final step involves the reaction of the pyrimidine intermediate with hydrobromic acid to furnish the target product, this compound hydrobromate. google.com
Another approach involves the reaction of 2-cyanoacetamide (B1669375) with Vilsmeier reagent to form an enamine, which is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net Subsequent reduction of the nitrile group would yield 4-amino-5-aminomethyl-2-methylpyrimidine, which can then be converted to the desired bromomethyl derivative. researchgate.net
The following table summarizes a multi-step synthesis of this compound hydrobromate:
For instance, the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile is a key intermediate in some routes. researchgate.net This compound can be prepared by reacting 2-(ethoxymethylene)malononitrile with acetamidine hydrochloride. researchgate.net The purity of this intermediate directly impacts the efficiency of the subsequent reduction and bromination steps.
The formation of intermediates in pyrimidine synthesis is a well-studied area. For example, the reaction of β-dicarbonyl compounds with amidines is a classic method for constructing the pyrimidine ring, where various intermediates can be formed depending on the reaction conditions.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions for each step. Factors such as solvent, temperature, reaction time, and the choice of reagents can significantly impact the yield and purity of the final product.
In the multi-step synthesis from 3-methoxypropionitrile, various solvents and temperatures have been explored for each transformation. google.com For instance, the formylation step can be carried out in solvents like toluene (B28343) or dioxane at temperatures ranging from 20°C to 50°C. google.com The subsequent methylation has been performed in solvents such as toluene and dichloroethane at temperatures between 0°C and 100°C. google.com The cyclization step to form the pyrimidine ring has been reported in solvents like methanol (B129727) or sulfoxide-type solvents at temperatures from 30°C to 100°C. google.com Finally, the bromination with hydrobromic acid can be conducted in formic acid or water at temperatures up to 150°C. google.com
The following table presents a summary of different reaction conditions investigated for the multi-step synthesis of this compound hydrobromate:
Impact of Temperature and Solvent Systems on Synthesis Efficiency
The efficiency of synthesizing this compound hydrobromide is significantly influenced by the choice of temperature and solvent systems throughout its multi-step preparation. google.com A common synthetic route involves the initial formylation of 3-methoxypropionitrile, followed by reactions with dimethyl sulfate and ethenylamidine hydrochloride to form a cyclized intermediate, which is then treated with hydrobromic acid to yield the final product. google.com
The reaction conditions for each step are critical for maximizing yield and purity. For instance, the final bromomethylation step, where the cyclized intermediate is reacted with hydrobromic acid, can be conducted in a variety of solvents, including organic acids like acetic acid, propionic acid, and formic acid, as well as water. google.com The temperature for this final step can range broadly from 0°C to as high as 150°C. google.com The selection of a specific solvent and temperature has a direct impact on the reaction kinetics and the formation of byproducts.
The preceding condensation step to form the pyrimidine ring also demonstrates a wide range of viable conditions. Solvents such as ethanol, methanol, isopropanol, amides, and sulfoxides have been utilized, with reaction temperatures varying from 0°C to 100°C. google.com The initial steps of the synthesis also show similar variability in reaction conditions, highlighting the flexibility and the need for optimization depending on the desired scale and purity of the final product. google.com
Interactive Data Table: Solvent and Temperature Effects on the Synthesis of this compound hydrobromide
| Reaction Step | Solvent(s) | Temperature Range (°C) |
| Bromomethylation | Acetic acid, Propionic acid, Formic acid, Water | 0 - 150 |
| Condensation | Ethanol, Methanol, Isopropanol, Amides, Sulfoxides | 0 - 100 |
This table illustrates the variety of solvents and temperature ranges that have been successfully employed in the synthesis of the target compound, based on documented chemical literature.
Addressing Synthetic Challenges and Side Reaction Mitigation
The synthesis of this compound is not without its challenges, which primarily revolve around the reactivity of the functional groups present in the molecule and its precursors.
Management of 4-Amino Group Basicity and Solvolysis Prevention
A more significant challenge in the synthesis of halomethylpyrimidines is the prevention of solvolysis. The bromomethyl group is a reactive electrophile, and in the presence of nucleophilic solvents (like water or alcohols), it can undergo substitution reactions, leading to the formation of hydroxymethyl or alkoxymethyl impurities. Research on the synthesis of related compounds, such as in the context of thiamine analogs, has highlighted that diazotization of 4-amino-5-aminomethyl-2-methylpyrimidine requires high concentrations of halide ions to suppress such solvolysis. This principle is applicable to the synthesis of the bromomethyl derivative, where maintaining a high concentration of bromide ions during the bromomethylation step is crucial to favor the desired product over solvolysis byproducts.
Comparative Analysis of Bromomethyl versus Chloromethyl Derivative Yields
For example, in the synthesis of thiamine precursors, it has been observed that the yields for the bromomethyl derivative are generally superior to those of the chloromethyl analogs. This difference can be attributed to the greater reactivity of the bromomethyl group, which can lead to more efficient and complete reactions under milder conditions compared to the less reactive chloromethyl group. However, this increased reactivity also means a higher propensity for side reactions, such as solvolysis, if the reaction conditions are not carefully controlled. The choice of halogenating agent and reaction parameters must therefore be finely tuned to balance reactivity and selectivity to achieve optimal yields.
Scalable Synthetic Approaches for Related Pyrimidine Intermediates
The industrial production of thiamine and other pharmaceuticals necessitates scalable and efficient syntheses of key pyrimidine intermediates. Research has focused on developing such processes for compounds structurally related to this compound.
Furthermore, processes for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine starting from 2-methyl-4-amino-5-alkoxymethyl pyrimidines have been developed. google.comgoogle.com These methods involve the reaction with ammonia (B1221849) in the presence of a catalyst, such as Lewis or Brønsted acids, to replace the alkoxy group with an amino group. google.comgoogle.com These scalable approaches for key intermediates underscore the industrial importance of this class of pyrimidine derivatives.
Derivatization through Specific Reaction Pathways
Specific reaction pathways have been developed to transform this compound into valuable precursors for biologically significant molecules.
The reaction of this compound hydrobromide with thioglycolic acid is a documented pathway for creating thiamine-related precursors. nih.gov In this Sₙ2 reaction, the sulfur atom of the thiol group in thioglycolic acid acts as the nucleophile, attacking the bromomethyl carbon and displacing the bromide ion. The resulting product is (4-amino-2-methyl-5-pyrimidinylmethylthio)acetic acid. nih.gov This compound is a key intermediate that can be utilized in studies of thiamine metabolism and biosynthesis. nih.gov
While specific examples in the literature of this compound reacting directly with aromatic thiosulfonic acid salts are not prominently featured, this pathway represents a plausible and synthetically useful transformation. Generally, alkyl halides react with thiosulfonate salts (e.g., sodium benzenethiosulfonate, a Bunte salt) to form thioethers. In this proposed reaction, the thiosulfonate anion would act as a soft nucleophile, attacking the bromomethyl group to displace bromide and form an S-pyrimidinylmethyl benzenethiosulfonate intermediate. This intermediate could then be hydrolyzed or reduced to yield the corresponding thiol or disulfide, or potentially used in further transformations to generate thioethers. This method is a known route for the synthesis of unsymmetrical thioethers and represents a potential, albeit less explored, avenue for the derivatization of this compound.
Role as a Versatile Heterocyclic Building Block in Complex Molecule Synthesis
This compound is widely recognized as a versatile heterocyclic building block, primarily due to the reactivity of its bromomethyl group. nih.govresearchgate.net It serves as a crucial starting material or intermediate in the synthesis of numerous complex molecules, particularly pharmaceuticals and vitamins. nih.gov Its structure incorporates the 4-aminopyrimidine (B60600) moiety, which is a core component of thiamine (Vitamin B₁). researchgate.net The synthesis of thiamine involves coupling this pyrimidine building block with a pre-formed thiazole ring. rsc.orgresearchgate.net This key coupling reaction underscores the compound's importance in the industrial production of Vitamin B₁. Beyond thiamine, it is used to synthesize thiamine antagonists like pyrithiamine (B133093) and other biologically active compounds such as the coccidiostat amprolium, demonstrating its broad utility in medicinal and veterinary chemistry. rsc.org
| Target Molecule | Class of Compound | Synthetic Application |
|---|---|---|
| Thiamine (Vitamin B₁) | Vitamin | Essential nutrient synthesis. rsc.orgresearchgate.net |
| Pyrithiamine | Thiamine Antagonist / Antivitamin | Biochemical research tool to induce thiamine deficiency. rsc.org |
| Amprolium | Coccidiostat | Veterinary pharmaceutical for treating coccidiosis. rsc.org |
| Beclomethiamine | Thiamine Derivative | Pharmaceutical compound. |
Development and Synthesis of Novel Derivatives and Analogs of 4 Amino 5 Bromomethyl 2 Methylpyrimidine
Synthesis of Thiamine (B1217682) (Vitamin B1) Analogs
The structural similarity of 4-amino-5-bromomethyl-2-methylpyrimidine to the pyrimidine (B1678525) moiety of thiamine makes it a crucial starting material for the synthesis of various thiamine analogs. These synthetic analogs are instrumental in studying the biological roles and mechanisms of action of Vitamin B1.
Convergent Synthetic Routes Involving Thiazole (B1198619) Moiety Condensation
A primary strategy for synthesizing thiamine and its analogs is the convergent synthesis approach, which involves the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation. The classic synthesis of thiamine itself, developed by Williams and Cline, involves the quaternization reaction between a pyrimidine derivative, 4-amino-5-ethoxymethyl-2-methylpyrimidine, and 5-(2-hydroxyethyl)-4-methylthiazole. nih.gov This fundamental reaction establishes the methylene (B1212753) bridge connecting the two heterocyclic rings. nih.gov
This convergent methodology is adapted for creating a wide array of analogs by modifying either the pyrimidine or the thiazole component. For instance, novel analogs such as pyrrothiamine, which features a central pyrrole (B145914) ring instead of a thiazole, have been synthesized to probe the structure-activity relationships of TPP-dependent enzymes. rsc.org The synthesis of thiazolo[3,2-a]pyrimidine derivatives represents another convergent approach where uracil (B121893) derivatives are reacted with bromoacetic acid and aldehydes to form the fused heterocyclic system. rsc.org The biosynthesis of thiamine in organisms also follows a convergent path, where 4-amino-2-methyl-5-hydroxymethylpyrimidine pyrophosphate (HMP-PP) and hydroxyethylthiazole phosphate (B84403) (HET-P) are coupled by the enzyme thiamin phosphate synthase. researchgate.net
Table 1: Key Components in Convergent Synthesis of Thiamine and Analogs
| Pyrimidine Moiety Precursor | Thiazole/Analog Moiety Precursor | Resulting Compound |
|---|---|---|
| 4-Amino-5-ethoxymethyl-2-methylpyrimidine | 5-(2-hydroxyethyl)-4-methylthiazole | Thiamine nih.gov |
| This compound hydrobromide | 3-(2-hydroxyethyl)-2-methylpyridine | Pyrithiamine (B133093) nih.gov |
| 4-Amino-5-bromomethyl-2-n-propylpyrimidine dihydrochloride | 2-Picoline | Amprolium nih.gov |
Historical and Contemporary Approaches to Pyrithiamine and Neopyrithiamine Synthesis
Pyrithiamine stands out as a significant thiamine antimetabolite. Its initial synthesis was reported by Tracy and Elderfield, who achieved the compound by the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with this compound hydrobromide. nih.govresearchgate.net This preparation yielded a substance that successfully induced thiamine deficiency symptoms in animal studies. nih.gov
Later investigations revealed that the biological activity of the synthesized pyrithiamine was largely due to a highly active component that was named neopyrithiamine. researchgate.net It was subsequently concluded that neopyrithiamine is the pure form of the thiamine antagonist, and the original "pyrithiamine" prepared by Tracy and Elderfield was likely contaminated with biologically inert substances. researchgate.net Comparative studies showed that while qualitatively similar in their biological effects, neopyrithiamine was approximately four times more potent than the original pyrithiamine preparation. researchgate.net
Preparation of Thiaminephosphoric Acid Esters
The biologically active form of thiamine is its pyrophosphate derivative, thiamine pyrophosphate (TPP), also known as cocarboxylase. wikipedia.org The synthesis of thiamine phosphoric acid esters is critical for studying TPP-dependent enzymes. The biosynthesis of TPP involves the phosphorylation of thiamine monophosphate (ThMP), which is formed by the coupling of the pyrimidine pyrophosphate (HMP-PP) and thiazole phosphate moieties. nih.govnih.gov
The key pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is phosphorylated by the enzyme HMP-P kinase (ThiD) to first yield HMP monophosphate (HMP-P) and then HMP pyrophosphate (HMP-PP). nih.govwikipedia.org This enzymatic phosphorylation is a crucial step in the de novo synthesis pathway in microorganisms. nih.govwikipedia.org Chemical phosphorylation methods, often using agents like polyphosphoric acid or orthophosphoric acid on thiamine hydrochloride, can produce a mixture of thiamine mono-, di-, and triphosphates, but these methods can be harsh and result in low yields of the desired product. nih.gov Thiamine pyrophosphokinase is an enzyme that can convert thiamine and its analogs, like pyrithiamine and oxythiamine, into their corresponding diphosphate (B83284) esters, a process that can inhibit the synthesis of natural TPP. nih.gov
Design and Synthesis of Derivatives with Tailored Biological and Chemical Properties
The this compound scaffold is a launchpad for creating derivatives with specific biological and chemical properties. By modifying the core structure, researchers can develop compounds that act as enzyme inhibitors or modulators of cellular pathways, with potential therapeutic applications.
Functionalization at the Amino Group for Enhanced Pharmacological Profiles
The 4-amino group on the pyrimidine ring is a critical determinant of biological activity and a key site for synthetic modification. Its ability to act as a hydrogen bond donor is crucial for the interaction of many pyrimidine derivatives with their biological targets. For example, in a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives developed as antihypertensive agents, the 4-amino group is an essential feature for their α-adrenoceptor blocking effects. nih.gov
Similarly, in the design of kinase inhibitors, the 4-amino group plays a pivotal role. A series of 4-amino-substituted pyrazolo[3,4-d]pyrimidines have been synthesized as inhibitors of various protein kinases, leveraging the isosteric relationship between the pyrazolo[3,4-d]pyrimidine core and the adenine (B156593) scaffold of ATP. ingentaconnect.com The functionalization and substitution on this amino group and other positions of the heterocyclic core allow for the fine-tuning of inhibitor selectivity and potency. ingentaconnect.com
Exploration of Diverse Pyrimidine-Derived Scaffolds
The versatility of pyrimidine chemistry allows for the construction of a wide range of fused heterocyclic systems with significant pharmacological potential. These scaffolds often serve as bioisosteres of naturally occurring purines.
Thieno[2,3-d]pyrimidines are a prominent class of pyrimidine derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. gsconlinepress.com Synthesis strategies often involve the Gewald reaction to construct the initial thiophene (B33073) ring, followed by cyclization to form the fused pyrimidine system. rsc.orgscielo.br Subsequent modifications, such as nucleophilic substitution at the 4-position, allow for the introduction of various amino groups, leading to compounds evaluated as PDE4 inhibitors or anticancer agents. rsc.orgscielo.brnih.gov
Furo[2,3-d]pyrimidines represent another important scaffold, investigated for their potent inhibitory effects on receptor tyrosine kinases like Tie-2 and VEGFR2, which are crucial in angiogenesis. researchgate.netnih.gov The synthesis can proceed through multicomponent reactions or by building upon pre-formed furan (B31954) or pyrimidine rings. researchgate.netresearchgate.net The introduction of substituents, particularly at the 4-amino position, is a key strategy in developing potent and selective inhibitors within this class. nih.govnih.gov
Table 2: Examples of Biologically Active Pyrimidine-Derived Scaffolds
| Scaffold | Synthetic Approach | Biological Target/Activity | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Gewald reaction, Dimroth rearrangement | Breast Cancer (MDA-MB-231) | Compound l : 27.6 µM | scielo.br |
| Furo[2,3-d]pyrimidine | Multi-step synthesis | VEGFR-2 Kinase | Compound 8b : 38.72 nM | nih.gov |
| Furo[2,3-d]pyrimidine | Multi-step synthesis | PI3K/AKT | Compound 10b : Potent activity | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Construction from pyrazole (B372694) precursors | Antiproliferative (U937 cells) | Compound 4l : < 20 µM | nih.gov |
Synthesis of Thio- and Oxadiazole Derivatives Incorporating the Pyrimidine Moiety
The fusion of pyrimidine with five-membered heterocyclic rings like thiadiazoles and oxadiazoles (B1248032) has been a strategy to generate molecules with unique chemical properties and potential biological activities. The reactive bromomethyl group on the pyrimidine ring of this compound provides a key handle for cyclization reactions to form these fused systems.
Recent research has explored the reaction of this compound with various sulfur and oxygen-containing nucleophiles to construct these heterocyclic adducts. For instance, the reaction with thiourea (B124793) or substituted thioureas can lead to the formation of pyrimidyl-substituted aminothiazoles, which are structural isomers of the target thiadiazoles. While direct synthesis of 1,3,4-thiadiazoles from this starting material is not extensively documented, related syntheses involving the cyclization of thiosemicarbazide (B42300) derivatives of pyrimidine carboxylic acids suggest a plausible pathway. nih.gov
Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of acylhydrazones. nih.govmdpi.com A hypothetical route starting from this compound would first involve its conversion to a corresponding hydrazide, followed by reaction with an appropriate aldehyde and subsequent oxidative cyclization to yield the desired oxadiazole-pyrimidine conjugate. nih.gov The general synthetic strategies for these five-membered heterocycles are well-established, offering a roadmap for their application to pyrimidine systems. nih.govmdpi.comnih.gov
Table 1: Key Intermediates and Reagents in the Synthesis of Thio- and Oxadiazole Pyrimidine Derivatives
| Intermediate/Reagent | Role in Synthesis |
| Thiourea | Precursor for aminothiazole/thiadiazole ring formation |
| Thiosemicarbazide | Key intermediate for 1,3,4-thiadiazole (B1197879) synthesis |
| Hydrazine Hydrate | Used to form hydrazides from esters or acids |
| Aromatic Aldehydes | React with hydrazides to form acylhydrazones |
| Oxidizing Agents (e.g., I₂, HgO) | Facilitate the cyclization of acylhydrazones to oxadiazoles |
Development of Substituted Pyrimidinediamine Compounds
The synthesis of substituted pyrimidinediamine compounds from this compound represents a direct approach to novel derivatives with potential applications as kinase inhibitors and other biologically active agents. The bromo-methyl group is susceptible to nucleophilic substitution by amines, leading to the formation of a diverse library of N-substituted pyrimidinediamines.
The reaction conditions for these substitutions are crucial for achieving high yields and regioselectivity. The use of various amines, including aliphatic, aromatic, and heterocyclic amines, allows for the introduction of a wide range of functional groups at the 5-position of the pyrimidine ring.
One scalable approach for the synthesis of the related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, involves the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net This highlights a potential two-step pathway from a nitrile precursor. However, direct substitution on the bromomethyl derivative offers a more straightforward route.
Table 2: Examples of Substituted Pyrimidinediamine Derivatives
| Amine Reactant | Resulting Substituent at 5-position |
| Ammonia (B1221849) | Aminomethyl |
| Piperidine | Piperidinomethyl |
| Morpholine | Morpholinomethyl |
| Aniline | (Phenylamino)methyl |
The development of these derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies to design compounds with specific biological targets. The structural integrity of these synthesized compounds is typically confirmed using spectroscopic methods such as IR and NMR.
Biological Activities and Pharmacological Mechanisms of 4 Amino 5 Bromomethyl 2 Methylpyrimidine and Its Derivatives
Modulation of Thiamine (B1217682) Metabolism Pathways
The structural similarity of derivatives of 4-Amino-5-bromomethyl-2-methylpyrimidine to thiamine allows them to interfere with the normal metabolic pathways of this essential vitamin. This interference can lead to a state of functional thiamine deficiency within cells.
Antimetabolite Function Against Thiamine
This compound is a key precursor in the synthesis of pyrithiamine (B133093), a well-known thiamine antagonist. nih.gov Pyrithiamine mimics thiamine and competes with it for critical enzymatic and transport processes. This competitive antagonism is a primary mechanism by which it exerts its biological effects. Pyrithiamine has been shown to inhibit the uptake of thiamine into cells and also block its conversion to the active coenzyme form, thiamine pyrophosphate (TPP). nih.govnih.gov This dual-pronged attack effectively creates a thiamine-deficient state, even in the presence of adequate thiamine levels. The antagonistic properties of pyrithiamine are potent enough to induce symptoms of thiamine deficiency in animal models. nih.gov
Table 1: Comparative Effects of Thiamine and its Antagonist, Pyrithiamine
| Feature | Thiamine | Pyrithiamine |
| Function | Essential Vitamin (B1) | Antimetabolite/Antagonist |
| Cellular Uptake | Active transport | Competitively inhibits thiamine transport |
| Conversion to TPP | Phosphorylated by thiamine pyrophosphokinase | Inhibits thiamine pyrophosphokinase |
| Metabolic Role | Coenzyme for key metabolic enzymes | Disrupts thiamine-dependent metabolic pathways |
Enzyme Inhibition Studies
The derivatives of this compound can exert their effects by directly inhibiting enzymes that are crucial for thiamine biosynthesis and utilization.
Thiamine monophosphate (TMP) synthase is a key enzyme in the de novo biosynthesis of the pyrimidine (B1678525) moiety of thiamine in some organisms. While specific kinetic data for the direct inhibition of TMP synthase by this compound is not extensively documented in publicly available literature, the principle of pyrimidine analogs acting as inhibitors of this enzyme is established. nih.gov By mimicking the natural substrate, these analogs can bind to the active site of the enzyme, thereby blocking the synthesis of thiamine monophosphate and, consequently, thiamine itself. This inhibition is a potential mechanism for the antimicrobial activity of some pyrimidine derivatives.
Hydroxymethylpyrimidine (HMP) kinase is another critical enzyme in the thiamine biosynthesis pathway, responsible for the phosphorylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). Derivatives of this compound have been noted to modulate the activity of HMP kinase.
Table 2: Theoretical Kinetic Parameters for Uncompetitive Inhibition of HMP Kinase
| Parameter | Effect of Uncompetitive Inhibitor | Description |
| Vmax (Maximum Velocity) | Decreases | The maximum rate of the reaction is reduced. |
| Km (Michaelis Constant) | Decreases | The apparent affinity of the enzyme for its substrate increases. |
| Ki (Inhibition Constant) | - | Represents the affinity of the inhibitor for the enzyme-substrate complex. |
Note: Specific experimental values for this compound are not currently available in the cited literature.
HMP Kinase Activity Modulation
Disruption of Cellular Energy Metabolism
Thiamine, in its active form as thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in cellular energy metabolism. These include the pyruvate (B1213749) dehydrogenase complex (PDHC), which links glycolysis to the citric acid cycle (TCA cycle), and α-ketoglutarate dehydrogenase, another crucial enzyme within the TCA cycle. quizlet.comyoutube.com By acting as antagonists to thiamine, derivatives of this compound, such as pyrithiamine, can significantly disrupt these central metabolic pathways.
The inhibition of PDHC and α-ketoglutarate dehydrogenase by pyrithiamine leads to a decreased flux through the TCA cycle, resulting in reduced production of NADH and FADH2. nih.gov These reduced coenzymes are essential for the electron transport chain and oxidative phosphorylation, the primary source of ATP in most cells. Consequently, the disruption of these processes leads to a significant decrease in cellular ATP levels. nih.gov Studies have shown that treatment with pyrithiamine can lead to a reduction in the activity of these thiamine-dependent enzymes, causing an accumulation of upstream metabolites like pyruvate and a deficit in cellular energy. nih.govnih.gov This energy depletion can have profound effects on cellular function and viability.
Table 3: Impact of Pyrithiamine on Cellular Respiration
| Metabolic Process | Key Enzyme(s) Affected | Consequence of Inhibition by Pyrithiamine |
| Glycolysis to TCA Cycle Link | Pyruvate Dehydrogenase Complex (PDHC) | Reduced conversion of pyruvate to acetyl-CoA |
| TCA Cycle | α-Ketoglutarate Dehydrogenase | Decreased rate of the citric acid cycle |
| Oxidative Phosphorylation | Electron Transport Chain | Reduced production of ATP due to lack of NADH and FADH2 |
Interference with Microbial Thiamine Biosynthesis
This compound is a key precursor in the synthesis of thiamine antagonists, which are molecules that interfere with the normal biological function of thiamine (Vitamin B1). nih.gov Thiamine is an essential vitamin for many organisms, including numerous microbial species, as it serves as a cofactor for enzymes crucial in carbohydrate and amino acid metabolism. nih.gov The pyrimidine ring of thiamine is a critical component of its structure. nih.gov
The primary mechanism by which this compound interferes with microbial thiamine biosynthesis is through its role as a building block for thiamine antivitamins. A notable example is the synthesis of pyrithiamine, a well-known thiamine antagonist. Pyrithiamine is synthesized via the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with this compound hydrobromide. nih.govresearchgate.net Once formed, pyrithiamine acts as a competitive inhibitor of thiamine, disrupting thiamine-dependent enzymatic pathways within microbial cells. This disruption of essential metabolic processes can lead to the inhibition of microbial growth.
Furthermore, this compound itself is recognized as an antimetabolite of thiamine. It can inhibit enzymes such as thiamine monophosphate synthase and 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) kinase, which are vital for the synthesis of thiamine diphosphate (B83284) (TDP), the active form of thiamine. The inhibition of these enzymes disrupts the energy metabolism of cells, a mechanism that can be leveraged for its antimicrobial potential. In some microorganisms, the demethylated form, 4-amino-5-hydroxymethylpyrimidine, can be incorporated into thiamine, but this does not occur with the brominated compound. nih.gov
Antimicrobial Research Applications
The interference of this compound and its derivatives with essential microbial pathways, such as thiamine biosynthesis, underpins their investigation as antimicrobial agents. The following subsections detail the impact of related pyrimidine derivatives on pathogenic bacterial growth and the mechanisms involved.
While specific studies focusing solely on the effect of this compound on the growth rate of Escherichia coli are not extensively detailed in the provided search results, the broader class of pyrimidine derivatives has demonstrated notable antimicrobial activity against this and other pathogenic bacteria. For instance, various novel bicyclic and tricyclic pyrimidine derivatives have been synthesized and tested for their in vitro antimicrobial activity against E. coli. nih.gov Some of these compounds have shown significant antibacterial effects. nih.gov
The following table summarizes the antimicrobial activity of selected pyrimidine derivatives against E. coli and other bacteria, providing an indication of the potential of this class of compounds.
| Compound Type | Test Organism | Activity | Reference |
| Bicyclic pyrimido[4,5-d]pyrimidine-4-one | Escherichia coli | Active | nih.gov |
| Tricyclic pyrido[2,3-d:6,5-d']dipyrimidine | Escherichia coli | Active | nih.gov |
| N-alkylated pyridine-based salts | Escherichia coli | Moderate | nih.gov |
| Thiophene-pyrazole-pyridine hybrids | Escherichia coli | Good | nih.gov |
| Ib-M peptides (synthetic) | Escherichia coli O157:H7 | Bactericidal | nih.gov |
This table presents data on various pyrimidine derivatives as direct studies on this compound were not available in the search results.
The mechanisms through which pyrimidine derivatives reduce bacterial viability are multifaceted. As previously discussed, a primary mechanism for thiamine analogs is the inhibition of essential metabolic enzymes. By acting as a competitive inhibitor of thiamine, these compounds can disrupt cellular respiration and other vital processes, leading to a bacteriostatic or bactericidal effect. nih.gov
Some antimicrobial peptides containing pyrimidine-like structures have been shown to interact with and disrupt the bacterial cell membrane. nih.gov This disruption can lead to leakage of intracellular contents and ultimately cell death. Additionally, certain pyrimidine derivatives can interfere with bacterial signaling pathways and inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics. nih.gov
Investigations in Cancer Therapeutics
The structural motifs present in this compound are also found in compounds investigated for their anticancer properties. The following sections explore the cytotoxic effects and the induction of apoptosis by related pyrimidine derivatives in malignant cells.
Numerous studies have demonstrated the cytotoxic effects of various pyrimidine derivatives against a range of cancer cell lines. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown significant cytotoxicity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. nih.goveurekaselect.com Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have exhibited antiproliferative properties against breast cancer models. mdpi.com
The table below presents the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, highlighting the potential of this chemical class in cancer research.
| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | 0.19 µM | nih.goveurekaselect.com |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 1.66 µM | nih.goveurekaselect.com |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 µM | nih.goveurekaselect.com |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 (Breast) | 0.013 µM | nih.govnih.gov |
| Brominated Plastoquinone Analog BrPQ5 | MCF-7 (Breast) | Not specified | nih.gov |
This table showcases the cytotoxic effects of various pyrimidine derivatives, as direct studies on this compound were not available in the search results.
A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research on pyrimidine derivatives has shown that they can trigger this process in cancer cells. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been found to induce late apoptosis in A549 lung cancer cells. nih.goveurekaselect.com This is often accompanied by cell cycle arrest at specific phases, such as G0/G1 or G2/M, which prevents the cancer cells from proliferating. nih.goveurekaselect.comnih.gov
The apoptotic process induced by these compounds can involve the intrinsic (mitochondrial) pathway. This is evidenced by changes in the expression of key regulatory proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.goveurekaselect.com This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases (caspase-9 and caspase-3), which are enzymes that execute the apoptotic program, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.goveurekaselect.com
Targeting Metabolic Vulnerabilities in Tumor Cells
Cancer cells exhibit altered metabolic processes to fuel their rapid growth and proliferation, creating targetable vulnerabilities. birmingham.ac.uk The pharmacological inhibition of nutrient metabolic pathways, such as those for amino acids, can be an effective strategy to induce cell death in cancer cells and reduce tumor burden. birmingham.ac.uk While this compound is primarily known for its role as an antagonist in thiamine metabolism, its structural framework is shared by other pyrimidine derivatives that target different metabolic circuits. The development of compounds that disrupt these reprogrammed metabolic pathways is a significant area of cancer research, exposing a range of potential therapeutic targets. birmingham.ac.uk For instance, the development of multidrug resistance (MDR) in cancer treatment is a major obstacle, often linked to the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Certain 4-amino-thienopyrimidine derivatives have been shown to act as modulators of these ABC efflux pumps, thereby reversing resistance. nih.gov
Evaluation as a Lead Compound for Novel Anticancer Agents
The 4-aminopyrimidine (B60600) core is a key feature in the design of novel anticancer agents. Thiazolo[4,5-d]pyrimidine derivatives, for example, are considered potential therapeutic agents for cancer treatment. mdpi.com The introduction of specific chemical groups, such as a trifluoromethyl group, can enhance the bioavailability and pharmacological properties of these compounds. mdpi.com
Research into related structures, like 4-amino-thieno[2,3-d]pyrimidines, has yielded promising results against breast cancer cell lines. nih.gov The design of these compounds is often based on structural optimization to improve their efficacy and selectivity. nih.gov Studies have demonstrated that these derivatives can exhibit significant antiproliferative activity. For example, certain novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested in vitro against human cancer cell lines, with some compounds showing high selective indices for cancer cells over normal cells. nih.gov The data suggest that specific substitutions on the pyrimidine ring can significantly influence anticancer activity. mdpi.com This makes the 4-aminopyrimidine scaffold a valuable starting point for developing new anticancer drugs. mdpi.com
Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine Derivatives
| Compound Derivative | Cell Line | IC50 Value | Selective Index (SI) |
|---|---|---|---|
| Compound 2 | MCF-7 | 0.013 µM | - |
| Compound 2 | MDA-MB-231 | - | 3.7 |
| Compound 3 | MCF-7 | - | 19.3 |
Data derived from studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates against breast cancer cell lines. nih.gov
Enzyme Inhibition Beyond Thiamine Metabolism
While its interaction with thiamine-dependent enzymes is well-documented, the inhibitory potential of the 4-aminopyrimidine structure extends to other critical enzyme families. Kinases, in particular, represent a major class of enzymes that are targeted by pyrimidine-based inhibitors. acs.orged.ac.uk These enzymes are crucial for catalyzing the transfer of phosphate (B84403) groups, a fundamental process in cellular signaling that controls cell growth, proliferation, and death. acs.orged.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. acs.org
Inhibition of Kinase Enzymes, including G Protein-Coupled Receptor Kinase (GRK)
The 4-aminopyrimidine scaffold is a key component in the design of various kinase inhibitors. nih.gov Modifications of this structure have led to potent inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov Overexpression of protein kinase enzymes (PTK) is frequently linked to the kind of cell proliferation that results in tumor formation, making their inhibition a key anticancer strategy. nih.govresearchgate.net
Derivatives such as 4-amino-thienopyrimidines have been evaluated for their efficacy against B-Raf kinases, which are significant in promoting cell growth and survival. nih.govresearchgate.net Furthermore, G protein-coupled receptor kinases (GRKs), which regulate GPCR desensitization, have emerged as important targets in heart failure and cancer. nih.gov Research has led to the development of selective inhibitors for GRK subfamily members like GRK5. nih.gov The adaptability of pyrimidine-based scaffolds allows for the generation of compounds with high potency and selectivity against specific kinases. nih.gov
Examples of Kinase Inhibition by Pyrimidine Derivatives
| Kinase Target | Inhibitor Scaffold | Potency (IC50) | Reference |
|---|---|---|---|
| B-Raf Kinase | 4-Amino-thienopyrimidine | Nanomolar range | researchgate.net |
| Tie-2 Kinase | 4-Amino-thieno[2,3-d]pyrimidine | 0.07 µM | researchgate.net |
| Aurora B Kinase | Thienopyrimidine derivative | 0.2 nM | researchgate.net |
| Bruton's Tyrosine Kinase (BTK) | Imidazo[1,5-a]pyrazin-8-amine | 3 nM | nih.gov |
| GRK5 | Indolinone scaffold | Low nanomolar | nih.gov |
Modulation of Intracellular Signaling Cascades
By inhibiting key enzymes like kinases, 4-aminopyrimidine derivatives can effectively modulate intracellular signaling pathways. Protein-transduction technology, which uses peptide vectors to deliver bioactive molecules into cells, highlights the potential for agents that can directly interfere with cell signaling and metabolism. nih.gov The inhibition of a specific kinase can halt a cascade of downstream phosphorylation events, thereby altering the cellular response to external and internal stimuli. This modulation of signaling is the fundamental mechanism behind the therapeutic effects of kinase inhibitors in various diseases. nih.gov
Influence on Key Biological Processes: Cell Proliferation, Apoptosis, and Immune Responses
The modulation of signaling cascades by 4-aminopyrimidine derivatives has profound effects on fundamental biological processes. The inhibition of kinases that drive the cell cycle can halt uncontrolled cell proliferation, a defining characteristic of cancer. acs.orged.ac.uk For example, inhibitors of Aurora kinases, which play a crucial role in mitosis, can effectively stop cancer cell division. researchgate.net
Furthermore, by interfering with survival signals, these compounds can trigger apoptosis, or programmed cell death, in malignant cells. acs.org The inhibition of phosphatidylinositol 3,4,5-trisphosphate 5-phosphatase (SHIP) with small molecules is one such strategy that leads to apoptosis in tumor cells. mdpi.com Beyond cancer, these compounds can also influence immune responses. The inhibition of kinases involved in immune cell signaling can modulate the body's inflammatory and allergic reactions. nih.gov
Inhibition of IgE and IgG Receptor Signaling
The 2,4-diaminopyrimidine (B92962) scaffold, closely related to 4-aminopyrimidine, has been optimized to create potent inhibitors of immunoglobulin E (IgE) and immunoglobulin G (IgG) mediated activation of Fc receptor (FcR) signaling. nih.gov This signaling is central to allergic and autoimmune responses. IgE plays a pivotal role in allergic diseases through its interaction with the high-affinity receptor FcεRI on mast cells and basophils. nih.gov
Inhibitors based on the diaminopyrimidine structure can block the degranulation of mast cells, which releases histamine (B1213489) and other inflammatory mediators. nih.gov The mechanism of action for some of these compounds is the inhibition of Syk kinase, an essential enzyme in the FcR signaling pathway. nih.gov This inhibition affects not only mast cells and basophils but also other immune cells like monocytes, macrophages, and B lymphocytes. nih.gov Furthermore, research has shown that food-specific IgG antibodies, which can be induced during oral immunotherapy, can suppress IgE-mediated reactions, a process dependent on the inhibitory receptor FcγRIIb. uni-luebeck.de
Syk Kinase Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor protein tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. As a key mediator in B-cell receptor (BCR) and Fc receptor signaling, Syk has become an attractive therapeutic target for a range of conditions, including hematologic cancers, autoimmune disorders, and inflammatory diseases. nih.gov Derivatives of pyrimidine are among the most promising classes of small molecule inhibitors targeting this kinase.
Researchers have designed and synthesized various pyrimidine-based compounds that demonstrate significant Syk inhibitory activity. For instance, 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives were developed as Syk family kinase inhibitors. nih.gov Specific compounds from this series, 10d and 11 , showed potent inhibition of both Syk and the related zeta-associated protein 70 kDa (ZAP-70) kinase. nih.gov This inhibition also led to the suppression of IL-2 production in peripheral blood mononuclear cells, highlighting their potential as therapeutic agents for allergic and autoimmune diseases. nih.gov
Another novel, orally bioavailable Syk inhibitor, RO9021 , features a pyridazine (B1198779) structure and functions as an ATP-competitive inhibitor. nih.gov RO9021 has been shown to suppress BCR signaling, FcγR signaling in monocytes, and FcεR signaling in mast cells. nih.gov Furthermore, it demonstrated the ability to block the formation of osteoclasts from bone marrow macrophages and inhibit Toll-like Receptor (TLR) 9 signaling in human B cells and plasmacytoid dendritic cells. nih.gov
The therapeutic potential of Syk inhibitors has also been explored in the context of parasitic diseases. In Plasmodium falciparum-infected red blood cells, Syk kinase inhibitors have been observed to block the parasite's life cycle at the point of merozoite egress. mdpi.com This action is linked to a decrease in the tyrosine phosphorylation of the band 3 protein, which prevents the destabilization of the erythrocyte membrane necessary for parasite release. mdpi.com
| Compound | Derivative Class | Observed Activity | Reference |
|---|---|---|---|
| 10d | 1,2,4-triazolo[4,3-c]pyrimidine | Strong inhibition of Syk and ZAP-70 kinase; suppressed IL-2 production. | nih.gov |
| 11 | 1,2,4-triazolo[1,5-c]pyrimidine | Strong inhibition of Syk and ZAP-70 kinase; suppressed IL-2 production. | nih.gov |
| RO9021 | Pyridazine-3-carboxylic acid amide | Potent, ATP-competitive inhibitor of SYK; inhibits BCR, FcγR, FcεR, and TLR9 signaling; blocks osteoclastogenesis. | nih.gov |
| R406 (Tamatinib) | Pyrimidine-based | Active metabolite of Fostamatinib; inhibits Syk and has been used in clinical trials for rheumatoid arthritis and other autoimmune diseases. | mdpi.com |
| P505-15 | Pyrimidine-based | Syk inhibitor studied for the treatment of rheumatoid arthritis and certain cancers. | mdpi.com |
Broad Spectrum Biological Relevance of Derived Compounds
The structural versatility of the pyrimidine scaffold allows for its incorporation into a wide array of derivatives exhibiting a broad spectrum of biological activities. mdpi.com Beyond single-target inhibition, compounds derived from structures like this compound have been investigated for their efficacy against viruses, microbes, and inflammatory processes.
Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics. mdpi.com One notable example, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone , which is an analog of compounds derived from this compound, was found to possess interferon-inducing antiviral properties. nih.gov However, subsequent research on a series of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives revealed that their antiviral activity was often observed at concentrations close to their cytotoxic threshold. nih.gov
More recent studies have yielded pyrimidine derivatives with promising and selective antiviral profiles. A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency. mdpi.com While many showed weak activity, some derivatives displayed selective efficacy against human coronaviruses 229E and OC43. mdpi.com Specifically, compounds featuring a cyclopropylamino group and an aminoindane moiety, such as 7a , 7b , and 7f , were highlighted as strong candidates for further development against HCoV-229E. mdpi.com
The antiviral potential of pyrimidine derivatives extends to other viral families. Novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] bertin-bioreagent.commdpi.comtriazolo[4,3-c]pyrimidine derivatives were synthesized and tested against Rotavirus and Coxsackievirus B4. nih.gov Several compounds from this effort, including 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, and 14f , demonstrated significant antiviral activity against these viruses that cause viral gastroenteritis. nih.gov
| Derivative Class | Target Virus(es) | Key Findings | Reference |
|---|---|---|---|
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (e.g., 7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E), OC43 | Exhibited selective efficacy against coronaviruses. Compounds with a cyclopropylamino group showed notable activity. | mdpi.com |
| Pyrrolo[2,3‑d]pyrimidine and related derivatives (e.g., 5d) | Rotavirus Wa strain, Coxsackievirus B4 | Multiple compounds showed significant antiviral activity against viruses causing gastroenteritis. | nih.gov |
| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Various viruses | Possesses interferon-inducing antiviral potency. | nih.gov |
| 2-amino-3,5-diarylpyrimidine derivatives | HIV-1 | Most of the 39 compounds prepared exhibited antiviral activity against the HIV-1-IIIB strain. | mdpi.com |
In addition to antiviral effects, pyrimidine derivatives have shown significant promise as antimicrobial, antifungal, and anti-inflammatory agents. A recently synthesized series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated a wide range of such activities. nih.gov When tested against various microbes, compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and the fungi Candida albicans and Aspergillus flavus. nih.gov
The anti-inflammatory potential of these compounds was evaluated using a membrane stabilization method. nih.gov Compounds 4b, 10c, and 11a-c showed strong anti-hemolytic effects, suggesting an ability to protect red blood cells from hemolysis, which is a marker for anti-inflammatory activity. nih.gov This aligns with findings that Syk kinase inhibitors, which are often pyrimidine-based, are candidates for treating various allergic and autoimmune diseases due to their immunomodulatory effects. nih.govnih.gov
Furthermore, 2,4-diamino-5-(substituted benzyl)pyrimidines have been developed as potent inhibitors of dihydrofolate reductase (DHFR) in several opportunistic pathogens. nih.gov These compounds have shown significant activity against Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, pathogens that cause severe illness in immunocompromised individuals. nih.govnih.gov For example, 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (28) was a highly potent inhibitor of DHFR from all three pathogens. nih.gov Another analog, 2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine (29) , was found to be the most selective inhibitor of M. avium DHFR identified in its series. nih.gov
| Compound/Derivative Class | Activity Type | Target/Assay | Key Findings | Reference |
|---|---|---|---|---|
| Pyrimidopyrimidines (3a, 3b, 3d, 4a-d, 9c, 10b) | Antimicrobial, Antifungal | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Exhibited excellent and broad-spectrum antimicrobial activities. | nih.gov |
| Pyrimidopyrimidines (4b, 10c, 11a-c) | Anti-inflammatory | Membrane stabilization (anti-hemolytic) assay | Demonstrated strong anti-hemolytic and antioxidant effects. | nih.gov |
| 2,4-diamino-5-(substituted benzyl)pyrimidines (e.g., 28, 29) | Antimicrobial (Antifolate) | DHFR from P. carinii, T. gondii, M. avium | Potent and selective inhibition of DHFR from major opportunistic pathogens. | nih.gov |
| Syk Kinase Inhibitors (e.g., RO9021) | Anti-inflammatory | Inhibition of immune cell signaling | Potential for treating inflammation-related and autoimmune disorders. | nih.gov |
Advanced Characterization and Spectroscopic Analysis of 4 Amino 5 Bromomethyl 2 Methylpyrimidine and Its Derivatives
Confirmation of Structural Integrity using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular framework of 4-Amino-5-bromomethyl-2-methylpyrimidine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR analysis provides data on the distinct chemical environments of all hydrogen atoms in the molecule. The spectrum is expected to show characteristic signals for the protons of the amino (-NH₂), bromomethyl (-CH₂Br), and methyl (-CH₃) groups, as well as the lone aromatic proton on the pyrimidine (B1678525) ring. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton interactions, confirming the connectivity.
Carbon-13 NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. Signals corresponding to the methyl carbon, the bromomethyl carbon, and the four distinct carbons of the pyrimidine ring are expected. The chemical shifts are sensitive to the electronic environment, providing further confirmation of the substituent placement. For derivatives of this compound, any deviations in the NMR data can be attributed to the electronic effects of the different substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and pyrimidine structures.
| Atom Type | Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | CH ₃ | 2.4 - 2.6 | Singlet |
| ¹H | CH ₂Br | 4.5 - 4.7 | Singlet |
| ¹H | NH ₂ | 5.0 - 7.0 | Broad singlet |
| ¹H | Ring-H | 8.0 - 8.2 | Singlet |
| ¹³C | C H₃ | 20 - 25 | |
| ¹³C | C H₂Br | 30 - 35 | |
| ¹³C | Ring C -5 | 110 - 115 | |
| ¹³C | Ring C -6 | 155 - 160 | |
| ¹³C | Ring C -4 | 160 - 165 |
Vibrational Analysis via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum provides a unique fingerprint for the molecule, with characteristic absorption bands confirming the presence of its key functional groups. The primary amino group (-NH₂) at the C4 position is readily identified by its characteristic N-H stretching vibrations. mdpi.com The aliphatic C-H bonds of the methyl and bromomethyl groups, as well as the aromatic C-H of the pyrimidine ring, also exhibit distinct stretching and bending modes. Vibrations associated with the C=N and C=C bonds within the pyrimidine ring are found in the fingerprint region. The presence of the C-Br bond can also be confirmed by its stretching vibration at lower wavenumbers.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3250 | Medium-Strong |
| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H Stretch | Methyl (-CH₃), Bromomethyl (-CH₂Br) | 3000 - 2850 | Medium |
| C=N, C=C Stretch | Pyrimidine Ring | 1650 - 1550 | Strong |
| N-H Bend (Scissoring) | Amino (-NH₂) | 1640 - 1560 | Medium |
| C-H Bend | Methyl (-CH₃), Bromomethyl (-CH₂Br) | 1470 - 1370 | Medium |
| C-N Stretch | Amino-Pyrimidine | 1350 - 1250 | Medium-Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental formula of this compound. It works by ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio.
Using a technique like electrospray ionization (ESI), the analysis generates a molecular ion peak [M+H]⁺ that confirms the molecular weight of the compound. A key feature in the mass spectrum of this molecule is the distinctive isotopic pattern caused by the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, resulting in two prominent peaks (M and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.
Furthermore, the fragmentation pattern provides structural confirmation. A common and significant fragmentation pathway is the loss of the bromine atom, leading to a stable fragment ion. Subsequent fragmentations can include the loss of the methyl group or cleavages within the pyrimidine ring system, providing further evidence that corroborates the proposed structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | C₆H₈BrN₃ | 201 / 203 | Molecular Ion |
| [M+H]⁺ | C₆H₉BrN₃ | 202 / 204 | Protonated Molecular Ion (ESI) |
| [M-Br]⁺ | C₆H₈N₃ | 122 | Loss of Bromine radical |
X-ray Crystallography for Solid-State Structure Determination
Challenges in the crystallographic analysis of bromomethyl-substituted pyrimidines can arise. The bulky and electron-dense bromine atom can sometimes disrupt ideal crystal lattice formation or cause diffraction artifacts. To mitigate these effects and reduce thermal motion, data collection is often performed at cryogenic temperatures (e.g., 100 K).
Table 4: Hypothetical X-ray Crystallographic Parameters for this compound Data based on known pyrimidine derivative structures.
| Parameter | Description | Expected Value |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | |
| Space Group | P2₁/c or P-1 | |
| C-N Bond Length (ring) | Average bond length within the pyrimidine ring | ~ 1.33 - 1.38 Å |
| C-C Bond Length (ring) | Average bond length within the pyrimidine ring | ~ 1.37 - 1.41 Å |
| C-NH₂ Bond Length | Bond between ring carbon and amino nitrogen | ~ 1.36 Å |
| C-CH₂Br Bond Length | Bond between ring carbon and bromomethyl carbon | ~ 1.51 Å |
| C-Br Bond Length | Bond between methyl carbon and bromine | ~ 1.95 Å |
Deviations in Spectroscopic Data Attributed to Substituent Electronic Effects
The spectroscopic signatures of pyrimidine derivatives are highly sensitive to the electronic properties of their substituents. The amino (-NH₂), methyl (-CH₃), and bromomethyl (-CH₂Br) groups on the this compound ring each exert distinct electronic effects (inductive and resonance) that cause predictable deviations in spectroscopic data compared to unsubstituted pyrimidine.
The electron-donating amino group increases electron density in the pyrimidine ring through resonance, which typically causes upfield shifts (to lower ppm values) for ring protons and carbons in NMR spectra. Conversely, the electronegative bromine atom in the bromomethyl group exerts an electron-withdrawing inductive effect, leading to downfield shifts for nearby nuclei. The methyl group is weakly electron-donating via induction. These competing effects create the unique spectral fingerprint of the molecule.
Computational and Theoretical Studies in Pyrimidine Chemistry
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing bioactive compounds. SAR analysis identifies which parts of a molecule are crucial for its biological effects, while QSAR establishes a mathematical relationship between chemical structure and biological activity.
While specific, in-depth SAR and QSAR studies for 4-Amino-5-bromomethyl-2-methylpyrimidine are not extensively detailed in public literature, the principles can be understood from research on related pyrimidine (B1678525) and thienopyrimidine analogs. For instance, studies on other pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring significantly influence their biological activity. nih.govnih.gov Research on a series of 4-amino-thieno[2,3-d]pyrimidines revealed that modifications at the 2-position of the ring system directly impacted their antiproliferative effects. nih.govresearchgate.netmdpi.com Similarly, in a study of pyrimidine derivatives targeting cyclin-dependent kinase 2, compounds with electron-withdrawing substituents (such as chloro and cyano groups) at the 4th position of an attached phenyl ring demonstrated higher activity. nih.gov
QSAR models aim to predict the activity of new compounds based on their physicochemical properties or structural features, known as descriptors. nih.gov These models are built using statistical methods like Multiple Linear Regression (MLR) and must be rigorously validated to ensure their predictive power. nih.gov For a QSAR model to be considered robust, it should have high goodness-of-fit, stability, and predictive ability, often assessed through various metrics like R², Q², and the root mean standard error (RMSE). nih.gov Such computational approaches are instrumental in screening virtual libraries of compounds and prioritizing synthesis efforts toward molecules with the highest predicted potency.
| Compound Series | Target | Key Structural Feature | Impact on Activity | Source |
|---|---|---|---|---|
| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Antioxidant / Cyclin-dependent kinase 2 (1HCK) | Electron-withdrawing groups (e.g., Chloro, Cyano) on the phenyl ring | Increased biological activity and higher binding score in molecular docking. | nih.gov |
| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | Antiproliferative (MCF-7, MDA-MB-231 cell lines) | Substituent at the 2-position | Determined the lead compound with the best antiproliferative effect and selectivity index. | nih.govresearchgate.net |
| 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU) and related compounds | O6-methylguanine-DNA methyltransferase (MGMT) Inactivation | Ionization potential and hydrogen bond donors | Identified as main factors responsible for inactivation ability in the developed QSAR model. | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the molecular basis of ligand-target interactions and to screen for potential drug candidates. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.
In the context of pyrimidine chemistry, molecular docking has been employed to elucidate how derivatives bind to various enzyme targets. For example, docking studies on pyrimidine derivatives with the human cyclin-dependent kinase-2 (CDK2) protein helped identify key interactions and rationalize the observed biological activities. nih.gov In that study, compounds with the highest binding scores were also found to be more active experimentally. nih.gov Similarly, docking has been used to predict the binding modes of novel pyrimidine-based compounds designed as inhibitors of targets like Topoisomerase II and HSP90, revealing specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govmdpi.com The scoring functions used in docking provide an estimate of the binding energy, helping to rank different compounds based on their predicted affinity for the target. nih.gov
| Compound Series | Protein Target (PDB ID) | Key Findings | Binding Energy / Score | Source |
|---|---|---|---|---|
| 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives | Cyclin-dependent kinase 2 (1HCK) | Compounds with chloro (4c) and cyano (4a) substituents showed the highest binding scores. | -7.9 kcal/mol (4c), -7.7 kcal/mol (4a) | nih.gov |
| Aminopyrimidines bearing a cyclohexenone moiety | Topoisomerase II, HSP90 | The most active compound (3a) was found to bind effectively to the inhibitory sites of both targets. | Not specified | nih.gov |
| Benzenesulfonamide derivatives containing a 1,3,5-triazine (B166579) ring | MDM2 protein | Poses with the lowest energy were selected, showing key interactions with amino acids in the binding pocket. | Docking scores provided in study. | mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By solving the Schrödinger equation in an approximate manner, DFT can predict various molecular properties that are often in good agreement with experimental results. researchgate.net
For this compound, DFT calculations provide comprehensive insights into its molecular framework. Key findings from these calculations include:
Optimized Molecular Geometry : DFT can determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. The calculations confirm the aromatic character of the pyrimidine ring and the typical geometries of the amino and bromomethyl substituents.
Electronic Structure : The method reveals the distribution of electron density, highlighting electron-rich areas like the nitrogen atom of the amino group and the polarization of the carbon-bromine bond due to bromine's electronegativity. This information is crucial for predicting how the molecule will interact with other species.
Vibrational Frequencies : Theoretical predictions of infrared absorption bands can be calculated and compared with experimental spectra to confirm the molecular structure. For example, proton NMR analysis is complemented by theoretical calculations of chemical shifts, which for the methyl group at position 2 is approximately 2.33 ppm and for the bromomethyl group is around 4.21 ppm.
Reactivity Descriptors : DFT is also used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
| Property | Group | Finding / Value | Significance | Source |
|---|---|---|---|---|
| Proton NMR Chemical Shift (¹H-NMR) | Methyl group at C2 | ~2.33 ppm (singlet) | Indicates the absence of coupling with adjacent protons. | |
| Proton NMR Chemical Shift (¹H-NMR) | Bromomethyl group at C5 | ~4.21 ppm (singlet) | Reflects the deshielding effect of the electronegative bromine atom. | |
| Electronic Structure | Amino group at C4 | Significant electron density on the nitrogen atom. | Consistent with its basic character and ability to form hydrogen bonds. | |
| Electronic Structure | Bromomethyl group at C5 | Polarized Carbon-Bromine bond. | Influences the electronic properties and reactivity of the substituent. |
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate trajectories that provide detailed information on the conformational changes, flexibility, and thermodynamic properties of molecules and their complexes. mdpi.commdpi.com
While no MD simulations specifically focusing on this compound are available in the reviewed literature, the technique is highly relevant for understanding its potential biological interactions. MD simulations are particularly powerful for studying how a ligand like a pyrimidine derivative interacts with its protein target dynamically. For instance, MD simulations have been used to explore the inhibition mechanism of Bromodomain-Containing Protein 4 (BRD4), a cancer target. mdpi.com In that study, simulations of 500 nanoseconds were performed to observe how the binding of an allosteric inhibitor induced conformational changes in the protein, ultimately blocking the active site. mdpi.com
Such simulations can reveal:
Conformational Flexibility : How the ligand and protein change their shapes upon binding.
Binding Stability : Whether the ligand remains stably bound in the active site over time.
Role of Solvent : The effect of water molecules on the binding process, such as their entrapment or displacement from the binding site. mdpi.com
Mechanism of Action : How the binding of a ligand at one site can affect the protein's function at another (allosteric regulation). mdpi.com
By providing a dynamic picture of molecular interactions, MD simulations bridge the gap between static structural models (from docking or crystallography) and the dynamic reality of biological systems. mdpi.com
Future Research Directions and Translational Applications of 4 Amino 5 Bromomethyl 2 Methylpyrimidine Research
Further Exploration in Metabolic Disorders and Thiamine-Related Pathologies
The primary mechanism of 4-Amino-5-bromomethyl-2-methylpyrimidine's biological activity lies in its role as a thiamine (B1217682) antimetabolite. Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for enzymes critical to carbohydrate and amino acid metabolism. merckmanuals.commedicsciences.com A deficiency in thiamine leads to severe metabolic and neurological disorders, including beriberi and Wernicke-Korsakoff syndrome, which are characterized by symptoms ranging from polyneuropathy and heart failure to confusion and permanent nerve damage. merckmanuals.combmj.comclevelandclinic.org
Future research will focus on leveraging this compound as a chemical tool to dissect the nuances of thiamine-dependent pathways. By acting as an inhibitor of key enzymes like thiamine monophosphate synthase, the compound can help elucidate the metabolic consequences of pathway disruption. This exploration is crucial for understanding the pathophysiology of thiamine deficiency states and for designing novel therapeutic strategies. For instance, studying its effects could provide insights into conditions with impaired thiamine absorption or metabolism, such as in chronic alcoholism, gastrointestinal diseases, or specific genetic disorders. merckmanuals.commedicsciences.com
Table 1: Thiamine Deficiency-Related Pathologies and Symptoms
| Pathology | Primary Systems Affected | Key Symptoms | Relevance for Antimetabolite Research |
| Dry Beriberi | Peripheral Nervous System | Symmetrical polyneuropathy, sensory and motor deficits, muscle wasting. merckmanuals.com | Modeling nerve damage and exploring neuroprotective strategies. |
| Wet Beriberi | Cardiovascular System | High-output heart failure, tachycardia, edema, vasodilation. merckmanuals.com | Investigating cardiac metabolism and the effects of energy depletion. |
| Wernicke-Korsakoff Syndrome | Central Nervous System | Confusion, ataxia, nystagmus (Wernicke encephalopathy); severe memory loss, psychosis (Korsakoff syndrome). medicsciences.comwebmd.com | Understanding the role of thiamine in brain function and neuronal death. |
| Genetic Thiamine Metabolism Disorders | Varies (e.g., CNS, metabolic) | Episodic encephalopathy, ataxia, dystonia, lactic acidosis. | Elucidating specific enzyme deficiencies and testing targeted interventions. |
Development of Next-Generation Antimicrobial Agents Targeting Thiamine Pathways
Many pathogenic bacteria synthesize thiamine de novo, making the thiamine biosynthesis pathway an attractive target for novel antimicrobial agents. nih.gov Unlike humans, who obtain thiamine from their diet, these microbes rely on their own synthetic machinery for survival. This fundamental difference provides a therapeutic window to selectively target bacteria. nih.gov
This compound serves as an excellent scaffold for developing inhibitors of bacterial thiamine synthesis. Future research will involve the design and synthesis of next-generation analogs that exhibit high potency and selectivity for bacterial enzymes over their human counterparts. For pathogens that lack thiamine salvage pathways, such as Mycobacterium tuberculosis, this approach is particularly promising. nih.gov The goal is to create potent antimicrobial drugs that can overcome existing resistance mechanisms by targeting an essential and unique metabolic pathway in bacteria. nih.gov
Advancement of Novel Anticancer Therapies Based on Metabolic Vulnerabilities
Cancer cells exhibit altered metabolism, often characterized by an increased reliance on specific pathways for uncontrolled growth and proliferation. nih.govmdpi.com This creates metabolic vulnerabilities that can be exploited for therapeutic intervention. Pyrimidine (B1678525) antimetabolites are a well-established class of chemotherapy drugs that interfere with the synthesis of DNA and RNA, thereby inducing cancer cell death. healthline.comnih.gov
As a pyrimidine analog, this compound has potential as a lead compound for new anticancer therapies. Research suggests that by inhibiting thiamine-dependent enzymes, it could trigger apoptosis in cancer cells that have a high metabolic rate. Cancers that are resistant to other chemotherapies, such as cisplatin, have been shown to develop a dependency on nucleotide biosynthesis, making them potentially susceptible to antimetabolites. embopress.org Future work will focus on evaluating derivatives of this compound against various cancer cell lines, particularly those with known metabolic dependencies, to identify potent and selective anticancer agents. nih.govmdpi.comresearchgate.net The aim is to develop therapies that target the unique metabolic wiring of tumors, potentially overcoming drug resistance and improving patient outcomes. nih.govmdpi.com
Strategic Functionalization for Enhanced Pharmacological Potency and Selectivity
The chemical structure of this compound, featuring a reactive bromomethyl group and an amino group on a pyrimidine core, makes it an ideal candidate for strategic functionalization. Medicinal chemists can modify these positions to fine-tune the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. researchgate.netacs.org
Future efforts will systematically explore how different substituents at various positions on the pyrimidine ring affect its biological activity. acs.orgnih.gov For example, modifications can be designed to enhance binding to a specific enzyme's active site, improve cell permeability, or reduce off-target effects. This scaffold-hopping approach can lead to the discovery of derivatives with significantly improved therapeutic indices for use as antimicrobial or anticancer agents. nih.gov The versatility of the pyrimidine scaffold allows for the generation of large libraries of compounds for screening, accelerating the discovery of new drug candidates. nih.gov
Design and Synthesis of Advanced Probes for Biochemical Pathway Elucidation
Understanding complex biological pathways requires sophisticated tools. This compound and its derivatives can be engineered into advanced biochemical probes to study cellular processes. By attaching a fluorescent tag or a radioactive isotope to the molecule, researchers can track its uptake, distribution, and interaction with target enzymes within cells.
This approach has been used to study thiamine transport and metabolism. For instance, competitive inhibition experiments using analogs like 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) have helped characterize the uptake of thiamine precursors in marine bacteria. nih.gov Future research could involve developing novel probes with enhanced properties, such as environment-sensitive fluorophores that change their signal upon binding to a target. nih.gov These advanced tools would be invaluable for visualizing metabolic fluxes in real-time and for identifying the specific cellular compartments where thiamine-related processes occur, offering deeper insights into both normal physiology and disease states. researchgate.net
Addressing Remaining Synthetic Complexities for Industrial Scale-Up and Purity
While this compound is a valuable intermediate, particularly in the synthesis of Vitamin B1, its industrial-scale production faces challenges. google.com Traditional synthetic routes can be lengthy, involve expensive starting materials like malononitrile, or require harsh reaction conditions, leading to low yields and high costs. researchgate.netgoogle.com
Future research must focus on developing more efficient, cost-effective, and environmentally friendly ("green") synthesis methods. google.com Innovations in this area include designing shorter synthetic routes, utilizing cheaper and more readily available raw materials, and optimizing reaction conditions (e.g., temperature, solvents, catalysts) to improve yield and purity. google.comgoogle.com For example, patents describe newer methods that are simpler and more suitable for industrial scale-up. google.com Addressing these synthetic complexities is crucial for making the compound and its derivatives economically viable for large-scale production as pharmaceuticals or research chemicals.
Table 2: Comparison of Synthetic Approaches
| Approach | Starting Materials | Key Features | Challenges / Areas for Improvement |
| Traditional Methods | Malononitrile, Acrylonitrile | Multi-step processes. | Expensive reagents, low overall yield, safety concerns, complicated purifications. researchgate.net |
| Improved Scalable Process 1 | 2-Cyanoacetamide (B1669375), Vilsmeier reagent | Fewer steps, less expensive starting material. | Overall yield at 65%, requires hydrogenation step. researchgate.net |
| Improved Scalable Process 2 | Malononitrile, DMF, Dimethyl sulfate (B86663) | Higher overall yield (70%), convenient one-pot steps. | Still relies on malononitrile. researchgate.net |
| Patented Method (CN107382877A) | 3-Methoxypropionitrile (B90507), Ethyl formate (B1220265) | Simple operation, gentle reaction conditions, green production. | Optimization for maximum purity and yield. google.com |
Integration into Multi-component Drug Discovery Platforms
Multi-component reactions (MCRs) are powerful tools in modern drug discovery, allowing for the rapid synthesis of complex molecules from three or more starting materials in a single step. researchgate.net This approach accelerates the generation of diverse chemical libraries for high-throughput screening. Heterocyclic compounds, including pyrimidines, are excellent building blocks for MCRs due to their structural versatility. nih.govnih.gov
This compound, as a functionalized heterocyclic building block, is well-suited for integration into MCR platforms. sigmaaldrich.commdpi.comapolloscientific.co.uk Its reactive sites can participate in various MCRs, such as the Groebke-Blackburn-Bienaymé reaction, to quickly produce novel molecular scaffolds. nih.gov Future research will explore the use of this compound in different MCR strategies to build libraries of unique pyrimidine-containing molecules. This will expand the accessible chemical space and increase the probability of discovering new hits and lead compounds against a wide range of therapeutic targets, from infectious diseases to cancer. nih.govnih.gov
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temperatures to avoid decomposition |
| Catalyst | Lewis acids (e.g., AlCl₃) | Accelerates bromination but may require post-reaction purification |
| Solvent | Dichloromethane (DCM) or THF | Polar aprotic solvents enhance reaction kinetics |
Validation : Characterization via ¹H NMR (e.g., singlet for -CH₂Br at δ 4.2–4.5 ppm) and HRMS (expected [M+H]⁺ = 230.0) confirms structure .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions and electronic environments. The bromomethyl group (-CH₂Br) appears as a singlet (δ 4.2–4.5 ppm for ¹H; δ 35–40 ppm for ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 230.0) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.93 Å) and dihedral angles, critical for understanding steric effects .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 4.3 (s, 2H, CH₂Br) | |
| X-ray | Dihedral angle between pyrimidine and bromomethyl: 34.87° |
Advanced: How does the bromomethyl group influence the reactivity of the pyrimidine ring compared to methyl or hydroxymethyl analogs?
Methodological Answer :
The bromomethyl group enhances electrophilicity and nucleophilic substitution potential:
- Electronic Effects : The electron-withdrawing bromine increases the electrophilicity of adjacent carbons, facilitating reactions with nucleophiles (e.g., amines, thiols) .
- Steric Effects : Bulkier than -CH₃ or -CH₂OH, it may hinder reactions at the 5-position but improve regioselectivity in cross-coupling reactions .
Q. Comparative Reactivity :
| Substituent | Reactivity with NH₃ | Stability in Aqueous Media |
|---|---|---|
| -CH₂Br | High (forms 4-amino-5-aminomethyl derivatives) | Low (hydrolyzes to -CH₂OH) |
| -CH₃ | Low | High |
| -CH₂OH | Moderate (requires activation) | Moderate |
Case Study : Bromomethyl derivatives show 20% faster reaction rates in Suzuki-Miyaura couplings compared to hydroxymethyl analogs .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 72% vs. 96%) for similar pyrimidine derivatives?
Methodological Answer :
Yield discrepancies arise from variations in:
- Catalyst Loading : Higher Pd catalyst (0.5–1.0 mol%) improves cross-coupling efficiency but risks byproduct formation .
- Purification Methods : Column chromatography vs. recrystallization affects isolated yields (e.g., 83% vs. 72% for thieno-pyrimidines) .
Q. Optimization Strategies :
- Design a Design of Experiments (DoE) matrix to test temperature, catalyst, and solvent combinations.
- Use inline IR spectroscopy to monitor reaction progress and identify intermediates .
Advanced: What are the stability and storage challenges for this compound?
Q. Methodological Answer :
- Light Sensitivity : The bromomethyl group undergoes photolytic degradation. Store in amber vials at -20°C .
- Hydrolysis : Susceptible to moisture; use anhydrous solvents and molecular sieves during reactions .
- Recommended Storage : Under argon in dark, dry conditions. Periodic NMR checks (every 3 months) detect decomposition .
Basic: What role does the bromomethyl group play in nucleophilic substitution reactions?
Methodological Answer :
The -CH₂Br group acts as a "leaving group hub":
- SN2 Reactions : Reacts with amines (e.g., NH₃) to form 4-amino-5-aminomethyl derivatives .
- Elimination Risks : High temperatures (>80°C) may lead to β-hydride elimination, forming 5-vinylpyrimidine byproducts. Mitigate with low-temperature protocols .
Advanced: What challenges arise in X-ray crystallography of bromomethyl-substituted pyrimidines?
Q. Methodological Answer :
- Crystal Packing : Bulky bromine disrupts lattice formation. Use co-crystallization agents (e.g., crown ethers) .
- Disorder : Bromine’s high electron density causes diffraction artifacts. Collect data at low temperatures (100 K) to reduce thermal motion .
- Hydrogen Bonding : Intermolecular H-bonds (e.g., N-H···N) stabilize crystals but complicate phase determination. Employ SHELXT for structure refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
